Angiotensin II is primarily produced in the body through the renin-angiotensin system, which is crucial for regulating blood pressure and electrolyte balance. The specific fragment, angiotensin II (3-8), is synthesized from the enzymatic cleavage of angiotensin II by various peptidases. This compound falls under the classification of bioactive peptides and is recognized for its involvement in cardiovascular physiology.
The synthesis of angiotensin II (3-8) can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the production of high-purity peptides. The synthesis typically involves:
The molecular structure of angiotensin II (3-8) consists of a specific sequence of six amino acids, which contributes to its biological activity. Its chemical formula can be represented as C30H37N5O6S, with a molecular weight of approximately 573.77 g/mol. The structural configuration includes:
Angiotensin II (3-8) participates in several biochemical reactions within the body:
The mechanism of action for angiotensin II (3-8) involves:
Angiotensin II (3-8) exhibits several notable physical and chemical properties:
Angiotensin II (3-8) has various applications in scientific research and medicine:
Angiotensin II (3-8), human (TFA), chemically designated as Val-Tyr-Ile-His-Pro-Phe with trifluoroacetate counterions, is a bioactive hexapeptide fragment derived proteolytically from the C-terminal region of full-length Angiotensin II (Ang II; Asp-Arg-Val-Tyr-Ile-His-Pro-Phe). This fragment represents residues 3–8 of the native octapeptide hormone and is systematically identified as Angiotensin IV (Ang IV) in the renin-angiotensin-aldosterone system (RAAS) cascade [4] [9]. Its molecular formula is C₄₂H₅₅F₃N₈O₁₀, with a molecular weight of 888.93 g/mol [5] [10]. The trifluoroacetate (TFA) salt form enhances solubility in aqueous buffers, facilitating in vitro and in vivo experimental studies. Unlike full-length Angiotensin II, which is a potent vasopressor, Angiotensin II (3-8) exhibits attenuated receptor agonism and distinct metabolic stability, positioning it as a critical entity for investigating RAAS fragment dynamics [3] [5].
Table 1: Structural and Chemical Identity of Angiotensin II (3-8), Human (TFA)
Property | Description |
---|---|
Systematic Name | Angiotensin IV (Ang IV) |
Amino Acid Sequence | H-Val-Tyr-Ile-His-Pro-Phe-OH |
Molecular Formula | C₄₂H₅₅F₃N₈O₁₀ |
Molecular Weight | 888.93 g/mol |
Parent Molecule | Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) |
Chemical Modifier | Trifluoroacetate (TFA) salt |
IUPAC Name | L-Valyl-L-tyrosyl-L-isoleucyl-L-histidyl-L-prolyl-L-phenylalanine trifluoroacetate |
The RAAS "fragmentome" encompasses proteolytic fragments of angiotensinogen-derived peptides, each exhibiting unique bioactivities and metabolic fates. Angiotensin II (3-8) (Ang IV) is generated via sequential aminopeptidase-mediated cleavage of Angiotensin II: First, aspartate (position 1) is removed to form Angiotensin III (Ang III; Arg-Val-Tyr-Ile-His-Pro-Phe), followed by arginine cleavage to yield Angiotensin IV [4] [9]. This fragment circulates at sub-picomolar concentrations in human plasma, reflecting rapid degradation by proteases such as neprilysin and insulin-regulated aminopeptidase (IRAP) [9]. Unlike classical RAAS peptides (e.g., Angiotensin II), Angiotensin IV operates within the "alternative RAAS" axis, characterized by counter-regulatory effects on vascular tone and tissue remodeling [4].
Functionally, Angiotensin IV demonstrates significantly reduced efficacy at the Angiotensin II type 1 (AT1) receptor compared to full-length Angiotensin II. In vivo studies in anaesthetized rats reveal that while high doses (1.25–12.5 nmol/kg) induce mild pressor responses and reduce renal/mesenteric vascular conductance, these effects require 100-fold higher molar concentrations than Angiotensin II to achieve comparable hemodynamic changes [3] [5]. This aligns with its designation as a "less effective agonist" at AT1 receptors [5] [10].
Table 2: Proteolytic Hierarchy and Functional Attributes of Angiotensin II (3-8) in RAAS
Peptide Fragment | Sequence | Generating Enzyme | Primary Receptor Target | Key Physiological Role |
---|---|---|---|---|
Angiotensin II (1-8) | DRVYIHPF | ACE (from Ang I) | AT1/AT2 | Vasoconstriction, aldosterone release |
Angiotensin III (2-8) | RVYIHPF | Aminopeptidase A | AT1/AT2 | Moderate pressor activity |
Angiotensin IV (3-8) | VYIHPF | Aminopeptidase B/N | AT1 (weak agonist) | Mild vasopression, tissue remodeling |
Angiotensin 1-7 | DRVYIHP | ACE2 | Mas receptor | Vasodilation, anti-fibrotic effects |
Angiotensin II (3-8) exhibits fundamentally divergent receptor interaction mechanisms compared to full-length Angiotensin II. While Angiotensin II activates both AT1 and AT2 receptors via a conserved "charge relay system" (CRS) involving Tyr⁴-His⁶-C-terminal carboxylate, the truncation of N-terminal residues (Asp¹-Arg²) in Angiotensin II (3-8) disrupts this triad [2]. Computational studies indicate that Arg² in Angiotensin II stabilizes the negative charge at Tyr⁴ through electrostatic chaperoning, a mechanism absent in Angiotensin IV [2]. Consequently, Angiotensin IV cannot adopt the optimal conformation for high-affinity AT1 receptor activation, leading to reduced ligand-receptor complex stability and impaired G-protein coupling [2] [8].
Binding assays corroborate this mechanistic distinction: Angiotensin II (3-8) shows >100-fold lower affinity for AT1 receptors than Angiotensin II. In rabbit iliac artery models, pre-incubation with Angiotensin II (3-8) (10⁻⁵ M) fails to induce surmountable antagonism, unlike synthetic analogs like sarilesin, confirming its partial agonism profile [2] [5]. Furthermore, while Angiotensin II signals through AT1-mediated phospholipase C (PLC) activation and calcium mobilization, Angiotensin IV evokes attenuated PLC responses, contributing to its diminished vasoconstrictive potency [3] [10].
Table 3: Comparative Receptor Binding and Signaling Profiles
Parameter | Angiotensin II (1-8) | Angiotensin II (3-8) |
---|---|---|
Receptor Affinity (AT1) | High (Kd = 0.1–1 nM) | Low (Kd > 100 nM) |
Efficacy (AT1 Activation) | Full agonist (Emax = 100%) | Partial agonist (Emax = 15–40%) |
Charge Relay System (CRS) | Intact (Tyr⁴-His⁶-Phe⁸) | Disrupted (Loss of Asp¹-Arg²) |
Downstream Signaling | PLC-β activation, Ca²⁺ mobilization | Weak PLC-β activation |
Vasoconstrictive EC₅₀ | 1–10 nM (rabbit iliac artery) | >1 µM (rabbit iliac artery) |
Competitive Displacement | Insurmountable by sarilesin | Surmountable by candesartan |
The structural basis for this distinction lies in the N-terminal truncation: Removal of Asp¹ and Arg² eliminates hydrogen bonding and ionic interactions with AT1 receptor residues (e.g., Arg167 and Asp281), which are critical for inducing the active receptor conformation [2] [8]. Consequently, Angiotensin II (3-8) serves as a natural modulator of RAAS hyperactivity, tempering the pathophysiological effects of excessive Angiotensin II signaling, such as fibrosis and oxidative stress [4] [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5